Indole, 3,3'-(diselenodiethylene)di-

Description

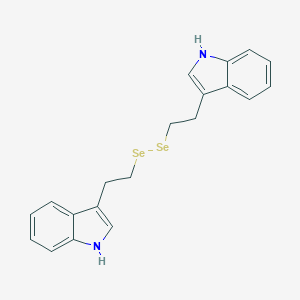

Indole, 3,3'-(diselenodiethylene)di- (CAS: 1919-99-9) is a selenium-containing indole derivative with the molecular formula C₂₀H₂₀N₂Se₂ and a molecular weight of 448 g/mol . The compound features two indole moieties linked by a diselenodiethylene (-Se-CH₂-CH₂-Se-) bridge. This structural motif is rare among indole derivatives, as selenium substituents are less common than sulfur or oxygen analogs. Such methods emphasize the importance of regioselective C3-alkylation in accessing complex indolenines, which are intermediates in pharmaceutical and materials chemistry .

Properties

CAS No. |

1919-99-9 |

|---|---|

Molecular Formula |

C20H20N2Se2 |

Molecular Weight |

446.3 g/mol |

IUPAC Name |

3-[2-[2-(1H-indol-3-yl)ethyldiselanyl]ethyl]-1H-indole |

InChI |

InChI=1S/C20H20N2Se2/c1-3-7-19-17(5-1)15(13-21-19)9-11-23-24-12-10-16-14-22-20-8-4-2-6-18(16)20/h1-8,13-14,21-22H,9-12H2 |

InChI Key |

AFBBAZVDUXYCBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43 |

Synonyms |

Bis[2-(1H-indol-3-yl)ethyl] perselenide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of Indole, 3,3'-(diselenodiethylene)di-, focusing on substitution patterns and functional groups:

Key Observations :

- Substituent Chemistry: The diselenodiethylene bridge in the target compound introduces redox activity and enhanced steric bulk compared to the methylene bridge in 3,3'-Diindolylmethane . Selenium's larger atomic radius (1.22 Å vs. sulfur's 1.04 Å) likely increases conformational rigidity and electronic delocalization.

- Electronic Effects : Selenium's lower electronegativity (2.55) compared to chlorine (3.00) in 3,3'-dichlorobenzidine results in distinct electronic profiles. The diselenide group may act as a redox-active site, unlike the inert methylene bridge in Diindolylmethane .

Physicochemical Properties and Reactivity

- Redox Behavior: The diselenodiethylene bridge is expected to undergo reversible Se-Se bond cleavage under reducing conditions, a property absent in Diindolylmethane or chlorinated benzidines. This could make the compound useful in catalytic or antioxidant applications .

- Stability: Selenium-containing compounds are generally less stable toward oxidation than sulfur analogs. However, the ethylene spacers in the diselenodiethylene bridge may mitigate this by reducing steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.